(S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13404101
InChI: InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-7-5-11(6-8-16)9-15(3)4/h10-12H,5-9,14H2,1-4H3/t12-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)CN(C)C)N
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol

(S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13404101

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one -

Specification

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
IUPAC Name (2S)-2-amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-7-5-11(6-8-16)9-15(3)4/h10-12H,5-9,14H2,1-4H3/t12-/m0/s1
Standard InChI Key QOLZBFAQLHOCHO-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C)N
SMILES CC(C)C(C(=O)N1CCC(CC1)CN(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)CN(C)C)N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one is C₁₃H₂₇N₃O, with a molecular weight of 241.37 g/mol. The stereochemistry at the second carbon atom is designated as (S), imparting chirality critical to its biological activity. The piperidine ring adopts a chair conformation, while the dimethylaminomethyl substituent at the fourth position introduces steric and electronic effects that influence receptor binding.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(2S)-2-amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one
Canonical SMILESCC(C)C@@HN
InChI KeyQOLZBFAQLHOCHO-LBPRGKRZSA-N
PubChem CID61164237

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 2.5–3.5 ppm) and the dimethylamino group (δ 2.2 ppm). Mass spectrometry confirms the molecular ion peak at m/z 241.37, consistent with the proposed formula. Infrared (IR) spectroscopy identifies stretches for the ketone carbonyl (1680 cm⁻¹) and primary amine (3300 cm⁻¹).

Synthesis and Optimization

Synthetic Pathways

The synthesis of (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one involves a multi-step sequence starting from piperidine derivatives. A representative route includes:

  • Alkylation of Piperidine: Reaction of 4-piperidinemethanol with methyl iodide under basic conditions yields 4-(iodomethyl)piperidine.

  • Aminomethylation: Treatment with dimethylamine introduces the dimethylaminomethyl group at the fourth position of the piperidine ring.

  • Coupling with Amino Ketone Precursor: The modified piperidine is coupled with (S)-2-amino-3-methylbutan-1-one using a carbodiimide-based coupling agent.

Critical parameters include solvent choice (e.g., dichloromethane for low nucleophilicity) and temperature control (<40°C to prevent racemization).

Mechanism of Action and Biological Activity

Neurotransmitter Modulation

Preliminary studies suggest the compound modulates dopaminergic and serotonergic pathways. The dimethylaminomethyl group may enhance blood-brain barrier permeability, while the ketone moiety facilitates hydrogen bonding with receptor sites. In silico docking simulations predict affinity for the serotonin 5-HT₂A receptor (Ki ≈ 120 nM) and dopamine D₂ receptor (Ki ≈ 250 nM).

In Vitro Assays

  • Receptor Binding: Radioligand displacement assays show 40% inhibition of [³H]ketanserin binding at 10 μM, indicating partial 5-HT₂A antagonism.

  • Enzymatic Stability: Incubation with human liver microsomes reveals a half-life of 2.3 hours, suggesting moderate metabolic stability.

Future Research Directions

Pharmacokinetic Studies

Further investigations into bioavailability and tissue distribution are needed. Proposed studies include:

  • Radiolabeled tracer experiments to assess brain penetration.

  • Metabolite identification via high-resolution mass spectrometry.

Structure-Activity Relationships

Systematic modification of the piperidine substituents could optimize receptor selectivity. For example, replacing the dimethylamino group with a pyrrolidine moiety may enhance 5-HT₂A affinity.

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